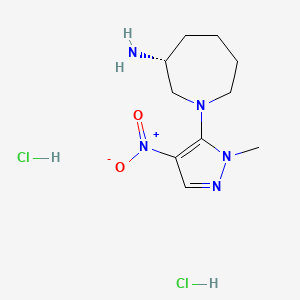![molecular formula C9H9NO5 B15058763 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B15058763.png)
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole is an organic compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by the presence of an ethoxy group at the 5-position and a nitro group at the 6-position on the benzo[d][1,3]dioxole ring. The benzo[d][1,3]dioxole structure is a common motif in various natural products and synthetic compounds, known for its biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole can be achieved through several synthetic routes. One common method involves the nitration of 5-ethoxybenzo[d][1,3]dioxole using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.
Another approach involves the ethoxylation of 6-nitrobenzo[d][1,3]dioxole. This can be achieved by reacting 6-nitrobenzo[d][1,3]dioxole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted under reflux conditions to ensure complete ethoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and ethoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with halogenating agents can replace the ethoxy group with a halogen.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-Ethoxy-6-aminobenzo[d][1,3]dioxole.
Substitution: 5-Halo-6-nitrobenzo[d][1,3]dioxole.
Oxidation: 5-Ethoxy-6-nitrobenzoic acid.
科学的研究の応用
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
5-Methoxy-6-nitrobenzo[d][1,3]dioxole: Similar structure with a methoxy group instead of an ethoxy group.
6-Nitrobenzo[d][1,3]dioxole: Lacks the ethoxy group, providing a simpler structure.
5-Ethoxybenzo[d][1,3]dioxole: Lacks the nitro group, focusing on the ethoxy substitution.
Uniqueness
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC名 |
5-ethoxy-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C9H9NO5/c1-2-13-7-4-9-8(14-5-15-9)3-6(7)10(11)12/h3-4H,2,5H2,1H3 |
InChIキー |
WJIVOJPYACGTEX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


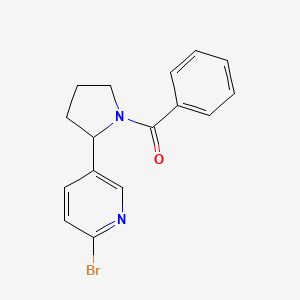
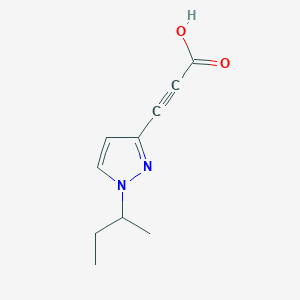
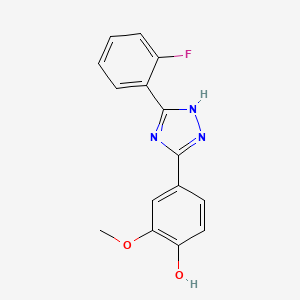
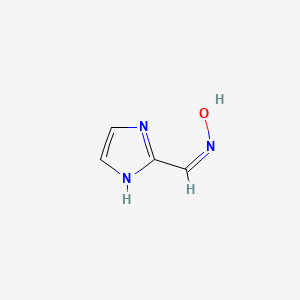
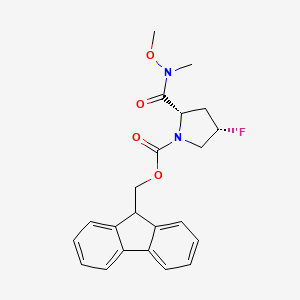

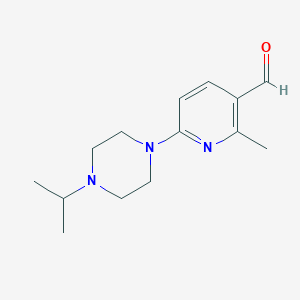
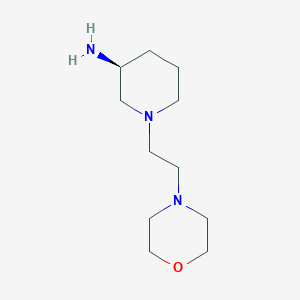
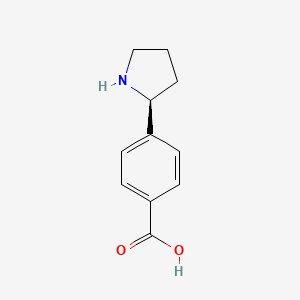
![6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole](/img/structure/B15058722.png)
![3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15058727.png)
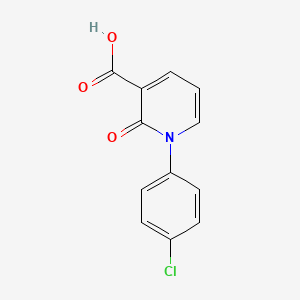
![3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B15058744.png)
